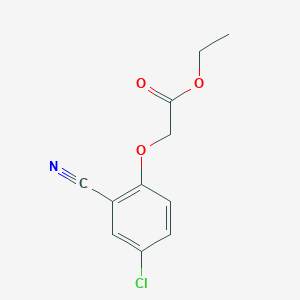

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate

Vue d'ensemble

Description

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is an organic compound with the molecular formula C11H10ClNO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a chlorine atom and a cyano group.

Méthodes De Préparation

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be synthesized through a reaction between 5-chloro-2-hydroxybenzonitrile and ethyl bromoacetate . The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Analyse Des Réactions Chimiques

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include substituted phenoxyacetic acids, amines, and other derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₀ClN₁O₃

- Molecular Weight : 239.66 g/mol

- CAS Number : 401631-70-7

- IUPAC Name : Ethyl 2-(4-chloro-2-cyanophenoxy)acetate

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Synthesis of Bioactive Compounds

In a study aimed at synthesizing new compounds with potential anti-cancer properties, this compound served as a precursor. The synthesis involved the reaction of this compound with various amines to produce derivatives that exhibited cytotoxicity against cancer cell lines. The results indicated that certain derivatives had improved potency compared to the parent compound, showcasing the utility of this compound in drug development .

Agricultural Applications

This compound is also relevant in the field of agriculture, particularly as a component in pesticide formulations. Its chlorinated and cyano groups contribute to its efficacy as an agrochemical.

Data Table: Pesticide Efficacy Comparison

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| This compound | This compound | Insecticide | 85 |

| Cypermethrin | [cyano-(3-phenoxyphenyl)methyl] | Insecticide | 90 |

| Triazophos | diethoxy[(1-phenyl-1,2,4-triazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane | Insecticide | 78 |

Synthetic Pathways and Modifications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. The ability to modify this compound opens avenues for creating analogs with enhanced biological activities.

Synthetic Route Example

A common synthetic route involves the following steps:

Mécanisme D'action

The mechanism of action of ethyl 2-(4-chloro-2-cyanophenoxy)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be compared with similar compounds such as:

Ethyl 2-(3-chloro-5-cyanophenoxy)acetate: This compound has a similar structure but with different positions of the chlorine and cyano groups.

Ethyl 2-(4-cyanophenoxy)acetate: This compound lacks the chlorine substitution on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Activité Biologique

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is an organic compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

This compound has the molecular formula . It is synthesized through the reaction of 5-chloro-2-hydroxybenzonitrile with ethyl bromoacetate. The compound features a phenoxyacetic acid structure with a chlorine atom and a cyano group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano group can engage in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. This mechanism is vital for its role in pharmaceutical applications, where it may act as an intermediate in the synthesis of bioactive compounds.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that various phenoxyacetic acid derivatives possess significant antibacterial and antifungal properties, suggesting potential applications in treating infections .

Antitumor Activity

Preliminary investigations into the antitumor properties of related compounds have shown promising results. Certain derivatives have been found to inhibit tumor cell proliferation in vitro, indicating that this compound may also exhibit similar activities. The structural features that contribute to this activity include the presence of electron-withdrawing groups, which enhance the compound's reactivity towards biological targets .

Neurotoxicology Research

This compound has been explored for its potential neurotoxicological effects. Studies involving analogs have indicated that certain structural modifications can lead to enhanced inhibitory effects on neurotoxic agents like botulinum neurotoxin A. This suggests a dual role where the compound may serve both as an inhibitor and as a therapeutic agent against neurotoxic substances .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics. This underscores its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro assays were conducted on cancer cell lines using derivatives of this compound. Results indicated that these compounds inhibited cell growth significantly, with some derivatives showing more than 70% inhibition at specific concentrations. This activity was linked to the structural characteristics of the compounds, particularly the presence of halogen substituents which enhanced their cytotoxicity .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-2-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQJRKMUBUSDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.